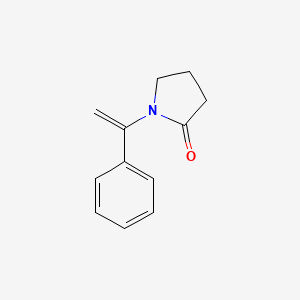
2-Pyrrolidinone, 1-(1-phenylethenyl)-
Cat. No. B8669142
M. Wt: 187.24 g/mol
InChI Key: FDFVNCCTIZNSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details



Quantity
0.0025 mmol
Type
Reaction Step Two









Identifiers


|
NAME
|
N-vinyl pyrrolidone Mizoroki-Heck
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.012 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)c1ccccc1c2ccccc2P(C3CCCCC3)C4CCCCC4
|
Details
Addition Order |
1 |
Step Two
|
Name
|
|
|
Quantity
|
0.0025 mmol
|
|
Type
|
|
|
Smiles
|
O=C(/C=C/C1=CC=CC=C1)/C=C/C2=CC=CC=C2.O=C(/C=C/C3=CC=CC=C3)/C=C/C4=CC=CC=C4.O=C(/C=C/C5=CC=CC=C5)/C=C/C6=CC=CC=C6.[Pd].[Pd]
|
Details
Addition Order |
2 |
Step Three
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0.2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C=CN1CCCC1=O
|
Details
Addition Order |
5 |
Step Six
|
Name
|
|
|
Quantity
|
0.05 mmol
|
|
Type
|
limiting reactant
|
|
Smiles
|
c1ccc(cc1)I
|
Details
Addition Order |
6 |
Setup


Vessel
|
Control Type
|
WELL_PLATE
|
|
Setpoint
|
1.2 mL
|
|
Material
|
GLASS
|
|
Attachments
|
MAT
|
Environment
|
Type
|
GLOVE_BOX
|
|
Details
|
nitrogen atmosphere
|
Conditions


Temperature
|
Control Type
|
DRY_ALUMINUM_PLATE
|
|
Setpoint
|
85 °C
|
Stirring
|
Type
|
STIR_BAR
|
|
Rate
|
MEDIUM
|
|
RPM
|
0
|
Other
|
Reflux
|
|
|
Conditions are dynamic
|
|
Notes


Sensitive to moisture |
1 |
Sensitive to oxygen |
1 |
Workups


ADDITION
|
Type
|
ADDITION
|
|
Phase kept
|
Filtrate
|
|
Automated
|
1
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
internal standard
|
|
Smiles
|
COc1cc(OC)cc(OC)c1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AREA | 4.528978e+07 | GC-FID |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=C(c1ccccc1)N1CCCC1=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AREA | 2590988 | GC-FID |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1CCCN1/C=C/c1ccccc1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AREA | 0 | GC-FID |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AREA | 0 | GC-FID |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AREA | 0 | GC-FID |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AREA | 0 | GC-FID |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AREA | 0 | GC-FID |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AREA | 0 | GC-FID |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AREA | 0 | GC-FID |
Analyses
GC
|
Type
|
GC
|
|
Details
|
Ran our standard GC-FID method for this plate.
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
